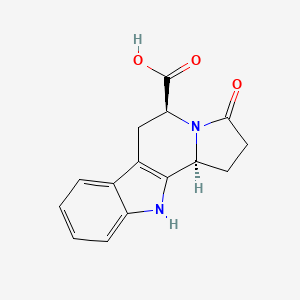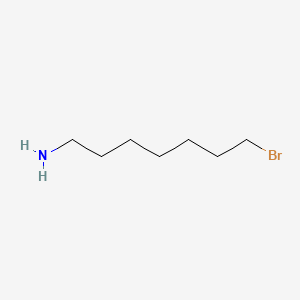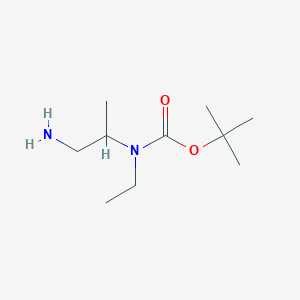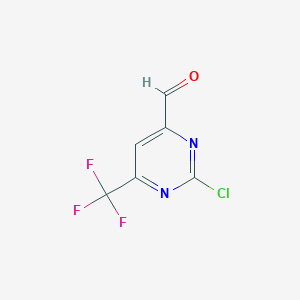![molecular formula C24H22O4 B12436781 3-[3,4-Bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid](/img/structure/B12436781.png)
3-[3,4-Bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3,4-Bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid is an organic compound with the molecular formula C23H20O4 and a molecular weight of 360.403 g/mol . This compound is characterized by the presence of two phenylmethoxy groups attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety. It is known for its applications in various fields of scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,4-Bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid typically involves the reaction of 3,4-dihydroxybenzaldehyde with benzyl bromide in the presence of a base to form 3,4-bis(phenylmethoxy)benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows the same principles as laboratory-scale synthesis, with optimization for larger-scale production, including the use of continuous flow reactors and more efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3,4-Bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond.
Substitution: The phenylmethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the saturated carboxylic acid.
Substitution: The major products are the substituted phenylmethoxy derivatives.
Wissenschaftliche Forschungsanwendungen
3-[3,4-Bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 3-[3,4-Bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The phenylmethoxy groups are believed to play a crucial role in its biological activity by interacting with enzymes and receptors involved in inflammatory and oxidative stress pathways. The compound may inhibit the activity of certain enzymes, leading to reduced inflammation and oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[3,4-Bis(ethoxycarbonyloxy)phenyl]prop-2-enoic acid
- (Z)-3-(3-Methoxy-4-phenylmethoxy-phenyl)prop-2-enoic acid
- Methyl 3-[3,4-Bis(phenylmethoxy)phenyl]prop-2-enoate
- Ethyl 3-[3,4-Bis(phenylmethoxy)phenyl]prop-2-enoate
Uniqueness
3-[3,4-Bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of two phenylmethoxy groups enhances its stability and reactivity compared to similar compounds .
Eigenschaften
Molekularformel |
C24H22O4 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C24H22O4/c1-18(24(25)26)14-21-12-13-22(27-16-19-8-4-2-5-9-19)23(15-21)28-17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3,(H,25,26) |
InChI-Schlüssel |
QFWHHQMKIBIPNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12436729.png)



![(2-{[(2R)-2-(dodeca-4,7,10-trienoyloxy)-3-(hexadecyloxy)propoxy(hydroxy)phosphoryl]oxy}ethyl)trimethylaminyl](/img/structure/B12436756.png)
![6-[2-(4-Isopropylphenyl)ethenyl]-2-methylpyridazin-3-one](/img/structure/B12436760.png)


![2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride](/img/structure/B12436771.png)

